Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
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Overview
Description
Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is a synthetic organic compound that features a complex structure incorporating a thiadiazole ring, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Esterification: The final step involves esterification, where the piperidine-thiadiazole intermediate reacts with ethyl 4-oxobutanoate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.
Substitution: The benzyl group on the thiadiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structure suggests it could be useful in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiadiazole and piperidine rings.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the ester group can facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[3-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
- Ethyl 4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
Uniqueness
Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is unique due to the presence of the benzyl group on the thiadiazole ring, which can significantly influence its biological activity and chemical reactivity. This structural feature can enhance its interaction with specific biological targets, making it a more potent and selective compound compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-26-19(25)11-10-18(24)23-12-6-9-16(14-23)20-22-21-17(27-20)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNFSLCBHNDTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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